molecular formula C22H21N3O5S B2564583 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide CAS No. 1396577-97-1

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Cat. No. B2564583
CAS RN: 1396577-97-1
M. Wt: 439.49
InChI Key: OOWLLHFAVVFDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are a key part of the compound, has been a topic of interest for medicinal chemists. They have been used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is a key feature .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of a thiophene nucleus could potentially influence its reactivity .

Scientific Research Applications

Bioisosteric Replacements and Analgesic Properties

Bioisosteric replacements in pharmaceutical chemistry are a method to enhance the analgesic (pain-relieving) properties of compounds. For instance, a study demonstrated that replacing the phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with heterocyclic isosteres, such as furan and thiophene, can impact their analgesic activities. This research found that while 3-pyridine derivatives showed an increase in analgesic activity, furan and thiophene analogs were associated with a decrease in such properties (Ukrainets, Mospanova, & Davidenko, 2016).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, involving furan and thiophene rings, is another significant area of research. These compounds are crucial in developing new materials and pharmaceuticals. For example, heterocyclic compounds such as azuleno[1,2-b]- and azuleno[1,2-c]thiophenes have been synthesized through reactions involving furan and thiophene derivatives. This synthesis route opens up new possibilities for creating organic materials with potential applications in electronics, photonics, and as biologically active molecules (Fujimori et al., 1983).

Application in Organic Electronics and Luminescence

The compound's structural motifs, incorporating furan and thiophene, are also relevant in the field of organic electronics and luminescence. Compounds containing these heterocycles can be used to create organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. For instance, conjugation-extended tetrathiafulvalene analogues with thiophene linking groups have been synthesized and studied for their electrochemical properties, which are fundamental for developing efficient organic electronic devices (Takahashi et al., 1993).

Future Directions

The future directions for research on this compound could include further investigation into its therapeutic properties, as well as its potential applications in material science and catalysis. It could also be interesting to explore its synthesis in more detail, and to investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c26-18(15-7-9-30-13-15)12-23-20(27)21(28)24-16-5-6-17-14(11-16)3-1-8-25(17)22(29)19-4-2-10-31-19/h2,4-7,9-11,13,18,26H,1,3,8,12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWLLHFAVVFDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)O)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.